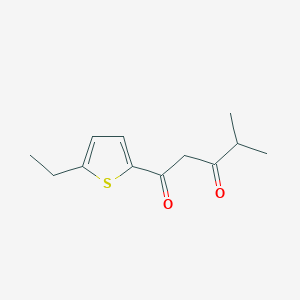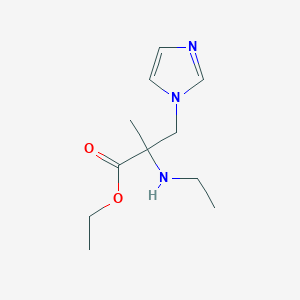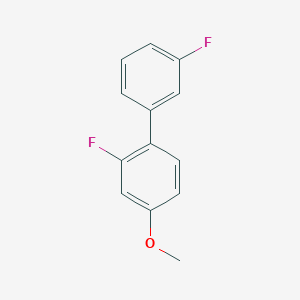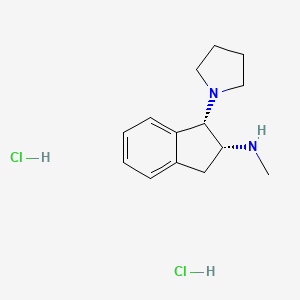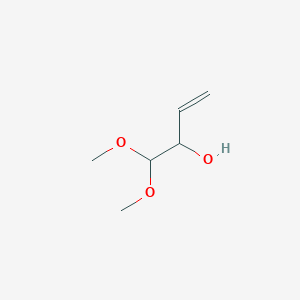
1,1-Dimethoxybut-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethoxybut-3-en-2-ol is an organic compound with the molecular formula C6H12O3 It is a hydroxyacetal, which means it contains both hydroxyl and acetal functional groups
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethoxybut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. Enzymatic resolution is one such method, where lipases are used to selectively acylate or hydrolyze the compound, providing high enantiomeric purity .
化学反応の分析
Types of Reactions
1,1-Dimethoxybut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,1-Dimethoxybut-3-en-2-ol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
作用機序
The mechanism of action of 1,1-dimethoxybut-3-en-2-ol involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate for lipases, leading to selective acylation or hydrolysis. The presence of both hydroxyl and acetal groups allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
1,1-Dimethoxypent-4-en-2-ol: Similar in structure but with an additional carbon atom, leading to different reactivity and applications.
(2E)-1,4-Dimethoxybut-2-en-1-yl acetate: An olefinic compound with similar functional groups but different reactivity due to the presence of an acetate group.
Uniqueness
1,1-Dimethoxybut-3-en-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
特性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
1,1-dimethoxybut-3-en-2-ol |
InChI |
InChI=1S/C6H12O3/c1-4-5(7)6(8-2)9-3/h4-7H,1H2,2-3H3 |
InChIキー |
KJOFBUHHSFLXAJ-UHFFFAOYSA-N |
正規SMILES |
COC(C(C=C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


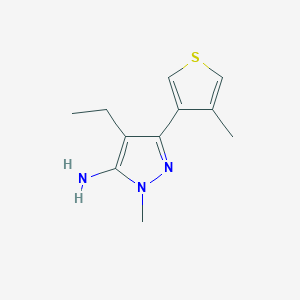

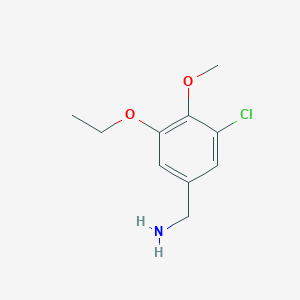

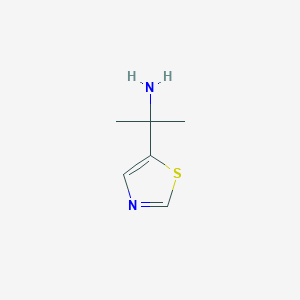
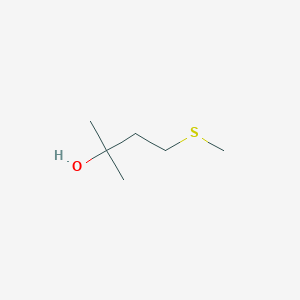
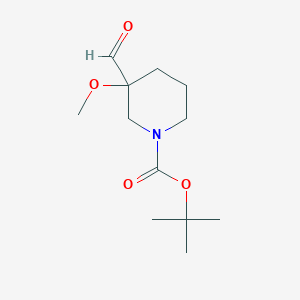
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
